molecular formula C9H7FN2S B7724357 1-(4-fluorophenyl)imidazole-2-thiol

1-(4-fluorophenyl)imidazole-2-thiol

Cat. No.: B7724357
M. Wt: 194.23 g/mol
InChI Key: GWYZXHXGBADGGC-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)imidazole-2-thiol is a heterocyclic compound with the molecular formula C9H7FN2S It features an imidazole ring substituted with a 4-fluorophenyl group and a thiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the imidazole ring or the fluorophenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified imidazole derivatives.

    Substitution: Various substituted imidazole and fluorophenyl derivatives.

Scientific Research Applications

1-(4-fluorophenyl)imidazole-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)imidazole-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, while the fluorophenyl group enhances binding affinity through hydrophobic interactions. The thiol group can participate in redox reactions, modulating the activity of target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)imidazole-2-thiol
  • 1-(4-bromophenyl)imidazole-2-thiol
  • 1-(4-methylphenyl)imidazole-2-thiol

Uniqueness

1-(4-fluorophenyl)imidazole-2-thiol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. This makes it particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic profiles .

Properties

IUPAC Name

1-(4-fluorophenyl)imidazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYZXHXGBADGGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C=CN=C2S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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